![molecular formula C9H4F6N4 B068006 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole CAS No. 175205-09-1](/img/structure/B68006.png)
5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole
Overview
Description
5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole is a chemical compound with the molecular formula C9H4F6N4 . It is used in various applications, including as an activator in DNA synthesis .
Synthesis Analysis
The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole involves the reaction between carbanions derived from alkyl 3,5-bis(trifluoromethyl)phenyl sulfones and aldehydes . This reaction affords the corresponding 1,2-disubstituted alkenes through the Julia–Kocienski olefination reaction .
Molecular Structure Analysis
The molecular structure of 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole can be analyzed using various spectroscopic methods. For instance, NMR spectra can be recorded on a Bruker Avance III 400 MHz spectrometer at 400 MHz (1 H), 100 MHz (13 C), and 375 MHz (19 F) frequency resonances, at 298 ± 1 K .
Chemical Reactions Analysis
The chemical reactions involving 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole are complex and varied. For instance, it has been used in the synthesis of derivatives for the determination of BAs by LC-MS/MS and spectroscopic methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole include a molecular weight of 282.15 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 298.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Chemical Derivatization of Amino-Functionalized Model Surfaces
This compound is used in the chemical derivatization of amino-functionalized model surfaces . This process involves the modification of surfaces to introduce new chemical or physical properties, enhancing their utility in various applications.
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
It plays a role in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine . These salts have potential applications in various fields, including organic synthesis and materials science.
Synthesis of (S)-3-Hydroxymethyl-2-Methoxymethoxy-2′-(3-(3,5-Bis(Trifluoromethyl)Phenyl)Uryl-Benzyl)-1,10-Binaphthalene
The compound is used in the synthesis of (S)-3-hydroxymethyl-2-methoxymethoxy-2′-(3-(3,5-bis(trifluoromethyl)phenyl)uryl-benzyl)-1,10-binaphthalene . This complex molecule could have potential applications in the development of new materials or pharmaceuticals.
Synthesis of 1-[3,5-Bis(Trifluoromethyl)Phenyl]-3-(2-Pyridyl)Thiourea
It is used in the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, via reaction with 2-amino pyridine in MeCN . Thioureas are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry.
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives . These derivatives have been found to be potent growth inhibitors of drug-resistant bacteria, making them of interest in the development of new antibiotics.
Solvent Extraction of Cations
It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . This application is crucial in analytical chemistry for the separation and concentration of different ions.
Anionic Phase-Transfer Catalyst
The compound is used as an anionic phase-transfer catalyst . Phase-transfer catalysis is a special form of heterogeneous catalysis that can be used in organic synthesis to improve the reaction rate and selectivity.
Synthesis of Antanacathartic Drugs
The compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting.
properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N4/c10-8(11,12)5-1-4(7-16-18-19-17-7)2-6(3-5)9(13,14)15/h1-3H,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFZIQEWZVVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347331 | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole | |
CAS RN |
175205-09-1 | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3,5-Di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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